![molecular formula C13H16ClFN2O2 B4286655 N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the movement of chloride ions in and out of cells, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis, as well as for other diseases that involve abnormal ion transport.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]ureainh-172 binds to a specific site on the N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea chloride channel and blocks the movement of chloride ions through the channel pore. This results in a decrease in this compound-mediated chloride transport and an increase in the electrical resistance of the cell membrane. The exact binding site and mechanism of inhibition are still under investigation, but it is thought that N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]ureainh-172 may interact with the channel gate or the ATP-binding site.
Biochemical and physiological effects:
N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]ureainh-172 has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of this compound-mediated chloride transport
- Increase in the electrical resistance of the cell membrane
- Reduction in the secretion of fluid and electrolytes in the airways and other organs
- Inhibition of bacterial biofilm formation
- Modulation of calcium signaling and other cellular pathways
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]ureainh-172 has several advantages as a research tool, including its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, its ability to inhibit this compound function in a variety of cell types and tissues, and its availability as a commercially available compound. However, there are also some limitations to its use, including potential off-target effects on other ion channels or transporters, the need for careful dose optimization to avoid cytotoxicity, and the potential for N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]ureainh-172 to interfere with other cellular processes.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]ureainh-172 and related compounds, including:
- Development of more potent and selective N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea inhibitors for use as therapeutic agents for cystic fibrosis and other diseases
- Investigation of the mechanisms of this compound inhibition and the structure-function relationships of this compound inhibitors
- Exploration of the potential of this compound inhibitors as anti-infective agents for the treatment of bacterial and fungal infections
- Development of novel screening assays and high-throughput methods for identifying this compound modulators and inhibitors
- Investigation of the role of this compound and chloride channels in cellular signaling pathways and disease pathogenesis beyond cystic fibrosis.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]ureainh-172 has been widely used in scientific research to investigate the physiological and pathological roles of N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea and chloride channels in general. It has been shown to inhibit this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]ureainh-172 has also been used to study the effects of this compound mutations on ion transport and to screen for potential this compound modulators.
Propriétés
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-8(12-3-2-6-19-12)16-13(18)17-11-5-4-9(14)7-10(11)15/h4-5,7-8,12H,2-3,6H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWUFWCBWORMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-adamantyl)butyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4286578.png)
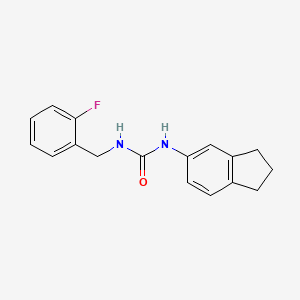
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]urea](/img/structure/B4286606.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoic acid](/img/structure/B4286609.png)
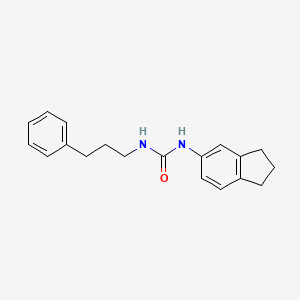
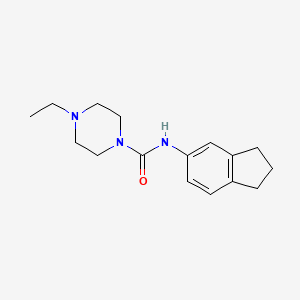
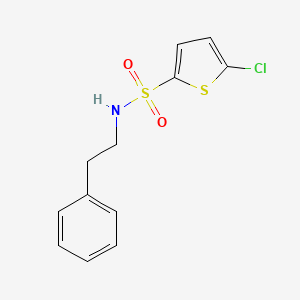
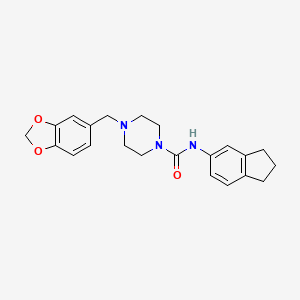
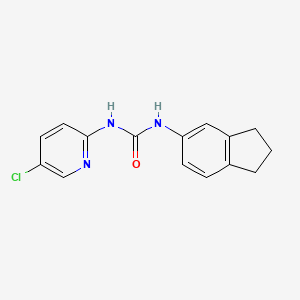
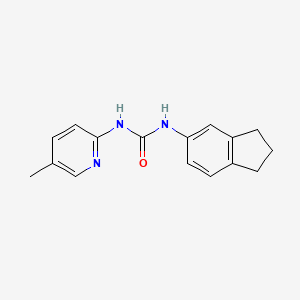
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
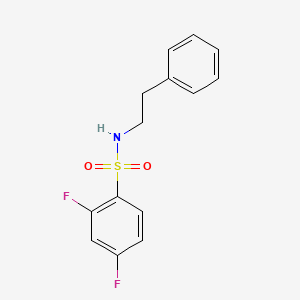

![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)